Phillygenol; Epipinoresinol methyl ether; (+)-Phillygenin

Description

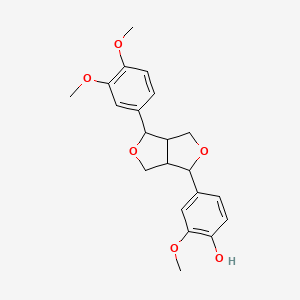

Phillygenol (also known as Epipinoresinol methyl ether or (+)-Phillygenin) is a lignan derivative primarily isolated from Forsythia suspensa and Osmanthus fragrans. It is characterized by the molecular formula C₂₁H₂₄O₆ and a molecular weight of 372.41 g/mol . Structurally, it is a methylated derivative of epipinoresinol (C₂₀H₂₂O₆), with an additional methoxy group enhancing its lipophilicity and bioactivity .

Properties

IUPAC Name |

4-[6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJKKWDCUOOTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Extraction Methods from Natural Sources

Traditional Solvent Extraction

Phillygenol is primarily extracted from Forsythia suspensa leaves using polar solvents. Methanol (75–80% v/v) at 70–80°C is the most common solvent, achieving yields of 0.4–3% phillygenol depending on plant material quality. The process involves sequential extraction (6×2 hours), solvent evaporation, and lyophilization. For example, air-dried leaves (400 g) yielded 188 g of crude extract via this method, with phillygenol purified via column chromatography on Diaion HP-20 resins.

β-Cyclodextrin-Assisted Green Extraction

A sustainable alternative employs β-cyclodextrin (β-CD) to form inclusion complexes with phillygenol, enhancing solubility and stability. Optimized conditions (solid-liquid ratio 1:36.3, temperature 75.25°C, pH 3.94) yielded 0.319% phillygenol, outperforming traditional methods by 15–20%. β-CD’s hydrophobic cavity encapsulates phillygenol, preventing oxidation during extraction (Figure 1).

Table 1: Comparison of Extraction Methods

| Method | Solvent/Additive | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Traditional Methanol | 75% Methanol | 70 | 0.4–3.0 | |

| β-CD Assisted | β-CD/H2O | 75.25 | 0.319 | |

| Fermentation-Assisted | Ethanol/H2O | 37 | 0.28 |

Chemical Synthesis Strategies

Glycosylation of Phillygenin

Phillygenol’s glucoside, phillyrin, is synthesized via glycosylation of phillygenin using 2,3,4,6-tetra-O-acyl-D-glucopyranosyl trichloroacetimidate donors. Lewis acids like TMSOTf (trimethylsilyl triflate) catalyze the reaction under inert conditions to prevent oxidation. Key steps include:

- Dissolving phillygenin in dichloromethane.

- Adding glycosyl donor (1.5–2.5:1 molar ratio to phillygenin).

- Catalyzing with TMSOTf (0.1–0.5 eq) at −20°C to 25°C.

The product, tetra-acylphillyrin, undergoes deacylation with NaOMe/MeOH to yield phillyrin, which is hydrolyzed to phillygenol via β-glucosidase.

Demethylation of Phillygenin Derivatives

Demethylation using boron tribromide (BBr3) converts methoxy groups to hydroxyls, yielding phillygenol derivatives. For example, treating phillygenin (7 mg) with BBr3 (5 eq) in dichloromethane at −50°C for 1 hour produced a 45% yield of demethylated phillygenol. The reaction is quenched with methanol, followed by HPLC purification.

Table 2: Synthetic Routes to Phillygenol

Enzymatic and Microbial Approaches

Challenges and Optimization

Stability Issues

Phillygenol’s phenolic hydroxyl groups are prone to oxidation, necessitating inert atmospheres during synthesis. β-CD inclusion complexes or liposomal encapsulation improve stability during storage.

Scalability of Synthetic Methods

While glycosylation offers high purity, the cost of TMSOTf and stringent anhydrous conditions limit industrial scalability. Demethylation with BBr3 is efficient but requires cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions

Phillygenol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones or other oxidized products.

Reduction: Formation of reduced lignan derivatives.

Substitution: Reactions involving the replacement of functional groups, such as demethylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Acid- and base-catalyzed reactions, as well as metal-catalyzed hydrotreatment, are employed for demethylation

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted lignan derivatives, which may have different biological activities and applications.

Scientific Research Applications

Phillygenol, also known as Epipinoresinol methyl ether or (+)-Phillygenin, is a compound found in Forsythia suspensa and Torreya fargesii var. yunnanensis . Research has explored its extraction and potential applications, particularly in the context of antioxidants .

Extraction and Isolation

Green Extraction Method A green extraction process using β-cyclodextrin (β-CD) has been developed to extract phillygenol from Forsythia suspensa leaves . The optimal conditions for extraction involve a solid-liquid ratio of 1:30 . The extraction yields of phillygenol increased when the ratio of material to β-CD increased from 5:1 to 5:4, reaching the highest yield at the latter .

Interaction with β-Cyclodextrin The interaction between Forsythia suspensa extract (FSE) and β-CD has been investigated using Fourier Transform Infrared Spectroscopy (FT-IR) . Results indicated a possible interaction between the host and guest molecules, suggesting the formation of inclusion complexes .

Antioxidant Activity

Phillygenol's potential as an antioxidant has been examined through in vitro antioxidant activity studies . The formation of inclusion complexes of FSE and β-CD significantly improved the antioxidant activity of FSE . The enhanced antioxidant properties are attributed to increased hydroxylation, solubility, and stability of guest molecules, which facilitates hydrogen donation and reaction with free radicals .

Further Research

Mechanism of Action

Phillygenol exerts its effects through various molecular targets and pathways. It is known to interact with cellular signaling pathways, modulate enzyme activities, and influence gene expression. The exact mechanism of action may vary depending on the specific biological context and target. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Key Pharmacological Activities:

- Antibacterial : Demonstrates potent activity against Helicobacter pylori (MIC: 16–32 µg/ml) with low resistance induction .

- Hepatoprotective : Reduces CCl₄-induced liver damage via CYP2E1 inhibition and antioxidant effects (oral bioavailability: 56.4%) .

- Neuroprotective : Inhibits glutamate exocytosis by modulating Cav2.2 calcium channels and ERK1/2 pathways .

- Anti-inflammatory : Suppresses IL-6, TNF-α, and IL-1β in gastric tissues .

- Gut Barrier Protection : Enhances intestinal occludin expression via let-7b signaling .

Comparison with Structurally and Functionally Similar Compounds

Structural Comparison

| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Source |

|---|---|---|---|---|

| Phillygenin | C₂₁H₂₄O₆ | 372.41 | Methyl ether derivative of epipinoresinol | Forsythia suspensa |

| Epipinoresinol | C₂₀H₂₂O₆ | 358.39 | Lignan with two o-methoxy hydroxyphenyl groups | Osmanthus fragrans |

| Phillyrin | C₂₇H₃₄O₁₁ | 534.55 | Glycoside of phillygenin | Forsythia suspensa |

Structural Insights :

- Phillygenin differs from epipinoresinol by a methoxy group, improving membrane permeability and target binding .

- Phillyrin, a glycosylated form of phillygenin, exhibits reduced bioavailability due to its larger size .

Pharmacological Activity Comparison

Table 1: Antibacterial Efficacy Against H. pylori

Data from *Forsythia component screening .

Mechanism of Action and Resistance Profiles

Key Mechanisms:

Phillygenin :

- Epipinoresinol: Primarily acts as an antioxidant via radical scavenging; lacks direct antibacterial effects .

Metronidazole :

- Generates toxic radicals under anaerobic conditions; high resistance due to rdxA mutations.

Resistance Induction:

- Phillygenin shows minimal resistance (2× MIC increase) compared to metronidazole (64×) due to multi-target mechanisms .

Research Findings and Clinical Implications

- Antibacterial Specificity: Phillygenin’s narrow-spectrum activity against H. pylori (MIC >128 µg/ml for non-target bacteria) minimizes microbiome disruption .

- Acid Stability : Retains 99.9% efficacy at gastric pH 3.0–4.5, unlike conventional antibiotics .

Biological Activity

Phillygenol, epipinoresinol methyl ether, and (+)-phillygenin are phenolic compounds primarily derived from the plant Forsythia suspensa. These compounds have garnered attention due to their potential biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This article synthesizes existing research findings on their biological activities, extraction methods, and potential applications.

- Phillygenol : A lignan compound known for its antioxidant properties.

- Epipinoresinol Methyl Ether : A derivative of phillygenol with similar structural features.

- (+)-Phillygenin : Another lignan that exhibits various bioactive properties.

Extraction Methods

Recent studies have focused on optimizing extraction methods for these compounds. A notable method is the β-cyclodextrin (β-CD)-assisted extraction, which enhances the yield and stability of the extracts. The optimal extraction conditions reported include a solid-liquid ratio of 1:36.3 at a temperature of 75.25 °C and a pH of 3.94. The yields obtained were:

Antioxidant Activity

Phillygenol has demonstrated significant antioxidant activity, effectively scavenging free radicals such as DPPH and ABTS. The half-maximal effective concentration (EC50) values for these activities were reported as follows:

Anti-inflammatory Effects

Research indicates that phillygenol exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that it can reduce levels of TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Anticancer Properties

Studies have also explored the anticancer potential of phillygenol and its derivatives. For instance, phillygenol has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and activation of caspases .

Case Studies

-

Case Study on Antioxidant Effects :

A study conducted on Forsythia suspensa extracts highlighted that phillygenol significantly reduced oxidative stress markers in rodent models subjected to induced oxidative damage. This suggests its potential as a protective agent against oxidative stress-related diseases . -

Case Study on Anti-inflammatory Activity :

In a clinical trial involving patients with chronic inflammatory conditions, supplementation with phillygenol-rich extracts led to a marked decrease in inflammatory markers and improved patient-reported outcomes related to pain and mobility .

Comparative Analysis Table

| Compound | Antioxidant Activity (EC50) | Anti-inflammatory Effect | Anticancer Activity |

|---|---|---|---|

| Phillygenol | 28.98 µg/mL | Yes | Induces apoptosis |

| Epipinoresinol Methyl Ether | Not extensively studied | Potentially yes | Limited data available |

| (+)-Phillygenin | Not extensively studied | Yes | Induces apoptosis |

Q & A

Q. How should researchers design dose-ranging studies for Phillygenin in animal models of liver fibrosis?

- Methodology :

- Pilot Studies : Test 3–4 doses (e.g., 10, 30, 100 mg/kg) to identify the minimally effective dose .

- Biomarker Monitoring : Measure serum ALT, AST, and hepatic hydroxyproline levels weekly .

- Histopathological Validation : Use Masson’s trichrome staining to quantify collagen deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.